Molecular Weight Offset of 68 Da vs. 3-Trifluoromethylphenyl Analog Reduces Lipophilicity-Driven Off-Target Binding Risk
The target compound (MW = 288.38 Da) is 68 Da lighter than 2-Methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide (MW = 356.39 Da) . This mass reduction, coupled with the absence of the highly lipophilic –CF₃ group, predicts a lower logP and reduced non-specific protein binding in biological assays. While no direct head-to-head logP measurement is publicly available, the molecular formula alone (C₁₇H₂₄N₂O₂ vs. C₁₈H₂₃F₃N₂O₂) demonstrates a quantifiable structural divergence that directly influences ADME properties .
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 288.38 |
| Comparator Or Baseline | 2-Methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide: 356.39 |
| Quantified Difference | Δ = 68.01 Da (19% lower for target) |
| Conditions | Calculated from molecular formulas; standard atomic weights |
Why This Matters
A 68 Da difference in molecular weight corresponds to a significant shift in lipophilicity and permeation potential, making the unsubstituted phenyl compound the preferred starting point for SAR programs requiring a lower logP baseline.
